molecular formula C7H5NOS B1199898 4-Benzothiazolol CAS No. 7405-23-4

4-Benzothiazolol

Cat. No.: B1199898
CAS No.: 7405-23-4
M. Wt: 151.19 g/mol
InChI Key: NZFKDDMHHUEVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzothiazolol is an aromatic heterocyclic compound with a benzene ring fused to a thiazole ring. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its reactivity and versatility in different chemical reactions.

Biochemical Analysis

Cellular Effects

The effects of 4-Benzothiazolol on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, it can alter gene expression by binding to transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can result in increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound can influence gene expression by interacting with DNA and RNA, leading to changes in the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its therapeutic potential. At high doses, this compound can exhibit toxic effects, including liver and kidney damage. The threshold effects observed in these studies highlight the importance of dosage optimization to minimize adverse effects while maximizing therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. It can undergo oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound. Additionally, the interaction of this compound with cofactors such as NADPH can affect its metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic anion transporters, influencing its intracellular concentration. Additionally, binding to proteins such as albumin can affect its distribution and accumulation in different tissues. These factors play a crucial role in determining the bioavailability and therapeutic efficacy of this compound .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria. The targeting signals and post-translational modifications of this compound can direct it to these compartments, where it can exert its effects on cellular processes. For example, the localization of this compound in the nucleus can influence gene expression by interacting with transcription factors and DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzothiazolol can be synthesized through several methods, including:

    Condensation Reactions: One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. This reaction typically requires an acid catalyst and is carried out under reflux conditions.

    Cyclization Reactions: Another method involves the cyclization of thioamides or carbon dioxide with 2-aminobenzenethiol. This method is often preferred for its efficiency and high yield.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Benzothiazolol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the benzene or thiazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazoles.

Scientific Research Applications

4-Benzothiazolol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: this compound derivatives are explored for their antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.

Comparison with Similar Compounds

    Benzothiazole: Similar in structure but lacks the hydroxyl group present in 4-Benzothiazolol.

    Benzoxazole: Contains an oxygen atom instead of sulfur in the thiazole ring.

    Thiazole: A simpler structure with only the thiazole ring, without the fused benzene ring.

Uniqueness: this compound is unique due to the presence of both nitrogen and sulfur atoms in its structure, which enhances its reactivity and versatility. The hydroxyl group also adds to its chemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

1,3-benzothiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-5-2-1-3-6-7(5)8-4-10-6/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFKDDMHHUEVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60224947
Record name 4-Hydroxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60224947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7405-23-4
Record name 4-Hydroxybenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007405234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzothiazolol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403244
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60224947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzothiazolol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P649L66JX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Boron tribromide (3.09 ml, 1M solution in DCM, 3.09 mmol) was added dropwise at 0° C. to a stirred solution of 4-methoxy-benzothiazole (510 mg, 3.09 mmol) in dry DCM (30 ml). The resulting solution was warmed to 40° C. and allowed to stir overnight. The resulting solution was concentrated in vacuo and diluted with water and HCl (2N). The aqueous phase was neutralised to pH ˜7 with NaHCO3 and the solution extracted with EtOAc (3×100 ml) and the combined organic extracts dried (MgSO4) and the solvent removed in vacuo. The resulting oil was purified by flash chromatography eluting silica gel with hexane:EtOAc [4:1] to hexane:EtOAc [7:3] to give the title compound as a tan solid (730 mg, 80%); δH (300 MHz, CDCl3) 7.59 (1H, s, CH), 7.46 (1H, dd, Ar), 7.36 (1H, t, Ar), 7.02 (1H, dd, Ar).
Quantity
3.09 mL
Type
reactant
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzothiazolol
Reactant of Route 2
4-Benzothiazolol
Reactant of Route 3
4-Benzothiazolol
Reactant of Route 4
4-Benzothiazolol
Reactant of Route 5
4-Benzothiazolol
Reactant of Route 6
4-Benzothiazolol
Customer
Q & A

Q1: What analytical techniques were employed to study 4-Benzothiazolol, and what information do they provide?

A1: The research paper focuses on utilizing polarography to study the electrochemical behavior of this compound []. Polarography is a type of voltammetry where the working electrode is a dropping mercury electrode (DME) or a static mercury drop electrode (SMDE), both of which are useful for their wide cathodic ranges and renewable surfaces. By analyzing the current-voltage curves obtained from polarographic experiments, researchers can gain insights into:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.